molecular formula C18H29N3O3S B2791350 Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1105233-05-3

Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate

Cat. No. B2791350
CAS RN: 1105233-05-3
M. Wt: 367.51
InChI Key: MIWNYAWYTPXRCC-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising scaffold in medicinal chemistry and drug discovery research. It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a new thiazole derivative was synthesized and its structure was analyzed via single-crystal X-ray diffraction . Another study reported the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H23N3O4S/c1-5-21-12 (19)11-10-23-13 (16-11)17-6-8-18 (9-7-17)14 (20)22-15 (2,3)4/h10H,5-9H2,1-4H3 .

Future Directions

The 2-aminothiazole scaffold, which this compound is a derivative of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Therefore, future research could focus on further exploring the therapeutic potential of this compound and its derivatives.

properties

IUPAC Name

ethyl 4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-5-24-17(23)7-6-16(22)21-10-8-20(9-11-21)12-15-19-14(13-25-15)18(2,3)4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWNYAWYTPXRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate

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